molecular formula C24H25N5O2 B12169465 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B12169465
M. Wt: 415.5 g/mol
InChI Key: BJNFCUWOLMFLNW-UHFFFAOYSA-N
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Description

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with phenyl and pyridinyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Pyridin-4-ylmethyl-phenyl)-acetamide
  • N-(4-(Pyridin-4-ylmethyl)-sulfamoyl)-phenyl-acetamide

Uniqueness

4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a piperazine ring with phenyl and pyridinyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

4-phenyl-N-[4-(pyridin-4-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C24H25N5O2/c30-23(26-18-19-10-12-25-13-11-19)20-6-8-21(9-7-20)27-24(31)29-16-14-28(15-17-29)22-4-2-1-3-5-22/h1-13H,14-18H2,(H,26,30)(H,27,31)

InChI Key

BJNFCUWOLMFLNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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